molecular formula C13H19BrO B1523221 1-(3-Bromopropoxy)-3-tert-butylbenzene CAS No. 1094702-92-7

1-(3-Bromopropoxy)-3-tert-butylbenzene

Cat. No.: B1523221
CAS No.: 1094702-92-7
M. Wt: 271.19 g/mol
InChI Key: NUGGUJOPIXSFFI-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-3-tert-butylbenzene is an organic compound with the molecular formula C13H19BrO. It is a brominated ether derivative of tert-butylbenzene, characterized by the presence of a bromopropoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropoxy)-3-tert-butylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with 3-tert-butylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-3-tert-butylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-tert-butylphenol derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

    Reduction: The major product is 3-tert-butylphenol.

Scientific Research Applications

1-(3-Bromopropoxy)-3-tert-butylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3-tert-butylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropoxy)-4-chlorobenzene: Similar in structure but with a chlorine atom on the benzene ring, affecting its reactivity and applications.

    1-(3-Bromopropoxy)-2-methylbenzene: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic properties.

    1-(3-Bromopropoxy)-3-methoxybenzene:

Uniqueness

1-(3-Bromopropoxy)-3-tert-butylbenzene is unique due to the presence of both a bulky tert-butyl group and a reactive bromopropoxy group. This combination imparts distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and in studies of molecular interactions.

Properties

IUPAC Name

1-(3-bromopropoxy)-3-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-13(2,3)11-6-4-7-12(10-11)15-9-5-8-14/h4,6-7,10H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGGUJOPIXSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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